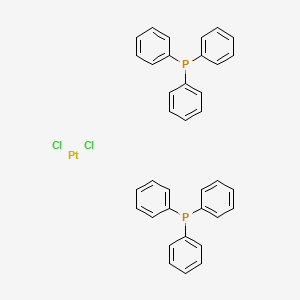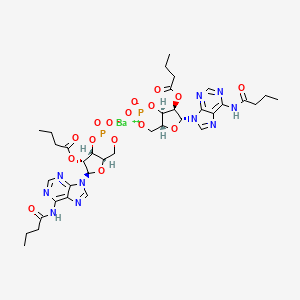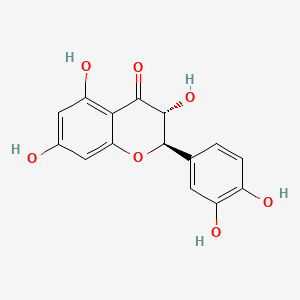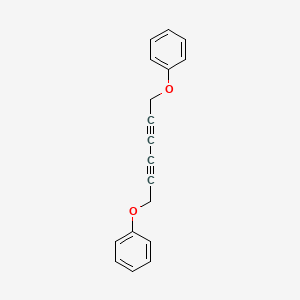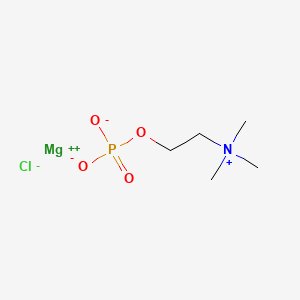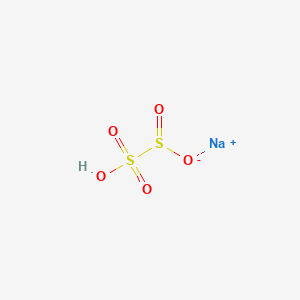
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-diethyl-9,11,13(penta-1',3',5'-triyl)-thiatricarbocyanine iodide, also known as DTTCI, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. It is a thiazine-based dye that exhibits intense fluorescence in the near-infrared region, making it an ideal candidate for biological imaging and sensing applications.
Aplicaciones Científicas De Investigación
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has been extensively used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe for biological imaging and sensing applications, such as in vivo imaging of tumors and monitoring of enzyme activity. 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has also been used as a fluorescent sensor for detecting metal ions, such as copper and zinc, in biological samples.
Mecanismo De Acción
The mechanism of action of 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE involves the absorption of light energy, which causes the dye molecule to transition from its ground state to an excited state. The excited state molecule then emits light at a longer wavelength, resulting in fluorescence. The fluorescence intensity of 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE is highly dependent on the local environment, such as pH and polarity, making it an ideal probe for biological sensing applications.
Biochemical and physiological effects:
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. It is rapidly cleared from the body, making it an ideal candidate for in vivo imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has several advantages for lab experiments, including its intense fluorescence, high quantum yield, and near-infrared emission. It also has a large Stokes shift, making it easy to distinguish from background fluorescence. However, 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE has some limitations, such as its sensitivity to pH and polarity, which can affect its fluorescence properties. It also has limited solubility in aqueous solutions, which can limit its use in biological applications.
Direcciones Futuras
There are several future directions for 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE research, including the development of new synthesis methods to improve yield and purity. There is also a need for further research into the mechanism of action of 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE, as well as its interactions with biological molecules. Additionally, 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE can be used as a probe for monitoring cellular processes, such as apoptosis and autophagy, and for studying the interactions between cells and their microenvironment. Finally, 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE can be used in combination with other imaging modalities, such as magnetic resonance imaging and computed tomography, to provide a more comprehensive view of biological processes.
Métodos De Síntesis
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE can be synthesized using a simple one-pot method. The starting materials, 3,3'-diethylthiatricarbocyanine iodide and 1,3,5-triethylbenzene, are mixed in a solvent such as acetonitrile and heated under reflux for several hours. The resulting product is then purified using column chromatography to obtain pure 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE.
Propiedades
Número CAS |
19208-25-4 |
|---|---|
Nombre del producto |
3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE |
Fórmula molecular |
C30H31IN2S2 |
Peso molecular |
610.61 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



